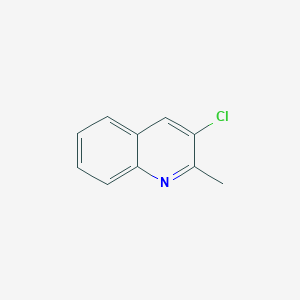

3-Chloro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQLIAGIUZPMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332682 | |

| Record name | 3-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10222-49-8 | |

| Record name | 3-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity, along with an exploration of its potential biological activities.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₈ClN.[1] The introduction of a chlorine atom and a methyl group to the quinoline scaffold significantly influences its physical and chemical behavior. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [2] |

| Melting Point | 74-77 °C (for 7-Chloro-2-methylquinoline) | [3][4] |

| Boiling Point | 262.4 °C at 760 mmHg | [1][2] |

| Density | 1.225 g/cm³ | [2] |

| Physical Form | Solid | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[5][6] | [5][6] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns influenced by the positions of the chloro and methyl substituents. The methyl protons are expected to appear as a singlet in the upfield region (δ 2.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the ten carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon will resonate at a much higher field (δ 15-25 ppm). For instance, in 6-chloro-4-(2-chlorophenyl)-2-methylquinoline, the methyl carbon appears at δ 25.19 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Expected characteristic peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 177. Due to the presence of the chlorine-37 isotope, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected at m/z 179.[8] The fragmentation pattern would provide further structural information.

Synthesis and Reactivity

The synthesis of chloroquinoline derivatives can be achieved through various established methods in organic chemistry.

Synthetic Pathways

Two common methods for the synthesis of the chloroquinoline scaffold are the Vilsmeier-Haack reaction and the Sandmeyer reaction.

Vilsmeier-Haack Reaction: This reaction typically involves the formylation of an activated aromatic compound, such as an acetanilide, using a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride or a similar chlorinating agent), followed by cyclization to form the quinoline ring.[9][10]

Sandmeyer Reaction: This method involves the diazotization of an aminoquinoline, such as 3-amino-2-methylquinoline, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[11]

The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline.

Caption: Generalized workflow for the synthesis of substituted quinolines.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes (A Related Precursor)

This protocol describes a general procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes, which can be precursors to this compound.[10]

Materials:

-

Substituted acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)

-

Ice water

-

Appropriate solvents for workup and purification

Procedure:

-

To a stirred solution of DMF, add phosphorus pentachloride (or phosphorus oxychloride) portion-wise at 0 °C.

-

To this Vilsmeier reagent, add the corresponding substituted acetanilide.

-

Heat the reaction mixture under reflux for an appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-chloroquinoline-3-carbaldehyde.

Reactivity

The chemical reactivity of this compound is primarily dictated by the quinoline ring system and the chloro and methyl substituents. The quinoline nitrogen is basic and can be protonated or alkylated. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The methyl group at the 2-position can potentially undergo condensation reactions.

The following diagram illustrates a potential reaction pathway for the functionalization of a chloroquinoline.

Caption: Nucleophilic substitution on a chloroquinoline scaffold.

Biological and Pharmacological Activities

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[12] The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacological profile.

While specific studies on the biological activity of this compound are limited, the broader class of chloroquinoline derivatives has shown promise in several therapeutic areas:

-

Anticancer Activity: Many chloroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[13][14][15] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways, such as the PI3K/Akt pathway.[13][16]

-

Antimicrobial Activity: Chloroquinoline analogs have been investigated for their antibacterial and antifungal properties.[9][17][18] The presence of the quinoline core is often associated with the ability to interfere with microbial growth and proliferation.

-

Antimalarial Activity: The quinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a well-known example.[19] Research continues into new quinoline-based compounds to combat drug-resistant strains of malaria.

The general workflow for the biological evaluation of a novel compound is depicted below.

Caption: General workflow for evaluating the biological activity of a compound.

References

- 1. arabjchem.org [arabjchem.org]

- 2. Quinoline,3-chloro-2-methyl-;10222-49-8 [axsyn.com]

- 3. An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. 7-Chloro-2-methylquinoline, CAS No. 4965-33-7 - iChemical [ichemical.com]

- 5. 161087-48-5 CAS MSDS (3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-Chloro-2-methylquinoline

CAS Number: 10222-49-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-Chloro-2-methylquinoline.

Chemical and Physical Properties

This compound, with the CAS registry number 10222-49-8, is a solid, white to off-white compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 262.4 °C at 760 mmHg | [2][4] |

| Density | 1.225 g/cm³ | [4] |

| Purity | >97% | [1][5] |

| Storage Temperature | Room temperature | [2] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Statements: H302, H315, H319, H335.[2] GHS Signal Word: Warning.[2] GHS Pictogram: GHS07 (Harmful).[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate acetanilide.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines, which are precursors to or derivatives of this compound.

Materials:

-

Substituted Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Mild base (e.g., sodium bicarbonate solution)

Procedure:

-

In a round-bottom flask, dissolve the substituted acetanilide in N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution.

-

The resulting precipitate, 2-chloro-3-formylquinoline derivative, is collected by filtration, washed with water, and dried.[6]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[6]

Chemical Reactions and Derivatives

The chloro and methyl groups on the quinoline ring of this compound are reactive sites that allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The chlorine atom at the 3-position can undergo nucleophilic substitution reactions, while the methyl group at the 2-position can be involved in condensation reactions.

Research on structurally similar compounds, such as 2-chloroquinoline-3-carbaldehydes, has shown a wide range of possible reactions. These include the transformation of the aldehyde group, cyclization reactions involving both the chloro and aldehyde groups, and substitution of the chlorine atom. These studies suggest that this compound can serve as a versatile building block for the synthesis of more complex heterocyclic compounds with potential biological activities. For instance, condensation reactions with anilines and hydrazines have been reported for related quinolines.[7]

Applications in Research and Drug Development

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. While specific applications of this compound in signaling pathways or as a drug are not extensively documented in publicly available literature, its structural similarity to biologically active quinolines suggests its potential as a scaffold in medicinal chemistry and drug discovery.

Researchers can utilize this compound as a starting material to synthesize novel quinoline derivatives for screening in various biological assays. The ability to modify both the 2- and 3-positions of the quinoline core allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and identify new therapeutic leads. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from a dichloroquinoline derivative, for example, highlights the utility of chloroquinolines in generating compounds with potent anticancer, antibacterial, and antifungal properties.[8]

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. This compound | 10222-49-8 [sigmaaldrich.com]

- 3. 3-CHLOROQUINALDINE | CAS 10222-49-8 [matrix-fine-chemicals.com]

- 4. Quinoline,3-chloro-2-methyl-;10222-49-8 [axsyn.com]

- 5. This compound - Starshinechemical [starshinechemical.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 8. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-chloro-2-methylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data, and offers visual representations of the reaction mechanisms to facilitate a deeper understanding of its synthesis.

Introduction

This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules. The strategic placement of the chloro and methyl groups on the quinoline core allows for diverse functionalization, making it a key building block in the development of novel therapeutic agents and functional materials. This guide explores two principal synthetic routes to this compound: the Doebner-von Miller reaction and the direct chlorination of 2-methylquinoline.

Pathway 1: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines. This pathway involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. For the synthesis of this compound, 3-chloroaniline and crotonaldehyde are the key starting materials.

Experimental Protocol

Materials:

-

3-Chloroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂)

-

Sodium Hydroxide (NaOH)

-

Isopropanol

-

Ether

Procedure:

-

A solution of 3-chloroaniline (0.20 mol) in 100 ml of 6 N HCl is heated to reflux.

-

Crotonaldehyde (17.3 g, 0.21 mol, 85% aqueous solution) is added dropwise with stirring over a period of 30 to 60 minutes.

-

The reaction mixture is heated for an additional 30 to 60 minutes, or until the aniline is consumed (monitored by VPC of a basified aliquot).

-

After cooling to room temperature, the solution is washed with ether to remove any tars.

-

Anhydrous zinc chloride (27.2 g, 0.20 mol) is added to the clear solution with vigorous stirring, leading to the precipitation of the product as an oil or solid.

-

The mixture is stirred at room temperature for 30 minutes and then cooled to 0°C in an ice bath for an additional 15 minutes.

-

The resulting solid, the this compound hydrochloride-zinc chloride complex, is collected by filtration, washed with cold 3 N HCl, and dried.

-

The complex is then purified by stirring with 150-200 ml of isopropanol, filtered, washed with isopropanol, then ether, and air-dried to yield the purified complex as a crystalline solid.

-

To obtain the free base, the complex is treated with a sodium hydroxide solution, and the liberated this compound can be extracted with a suitable organic solvent.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 3-Chloroaniline, Crotonaldehyde | |

| Key Reagents | HCl, ZnCl₂ | |

| Reaction Conditions | Reflux, then 0°C | |

| Purity of Complex | Crystalline solid | |

| Yield of Complex | Not explicitly reported for the 3-chloro isomer, but the general procedure is established. |

Reaction Mechanism

The Doebner-von Miller reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation.

Pathway 2: Direct Chlorination of 2-Methylquinoline

An alternative route to this compound is the direct electrophilic chlorination of 2-methylquinoline. This method relies on the activation of the quinoline ring towards electrophilic attack, with the position of chlorination being influenced by the reaction conditions and the chlorinating agent used. Sulfuryl chloride (SO₂Cl₂) is a common reagent for such transformations.

Experimental Protocol

Materials:

-

2-Methylquinoline (Quinaldine)

-

Sulfuryl chloride (SO₂Cl₂)

-

An inert solvent (e.g., chloroform, dichloromethane)

-

A base for neutralization (e.g., sodium bicarbonate solution)

Procedure:

-

2-Methylquinoline is dissolved in a suitable inert solvent in a reaction vessel equipped with a dropping funnel and a reflux condenser.

-

The solution is cooled in an ice bath.

-

Sulfuryl chloride is added dropwise to the cooled solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period. The progress of the reaction is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled and then carefully neutralized with a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, which may contain a mixture of chlorinated isomers, is purified by column chromatography on silica gel or by recrystallization to isolate the this compound isomer.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Methylquinoline | |

| Key Reagent | Sulfuryl chloride (SO₂Cl₂) | |

| Reaction Conditions | Reflux in an inert solvent | |

| Purity | Requires chromatographic purification | |

| Yield | Yields can vary depending on the reaction conditions and the formation of isomeric byproducts. |

Logical Relationship Diagram

Data Summary and Comparison

| Synthesis Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Doebner-von Miller | 3-Chloroaniline, Crotonaldehyde | HCl, ZnCl₂ | Well-established, potentially high-yielding for specific isomers. | Requires specific substituted aniline, can produce a mixture of isomers depending on the aniline. |

| Direct Chlorination | 2-Methylquinoline | SO₂Cl₂ | Utilizes a readily available starting material. | Can lead to a mixture of isomers requiring careful purification, regioselectivity can be challenging to control. |

Conclusion

The synthesis of this compound can be effectively achieved through both the Doebner-von Miller reaction and direct chlorination of 2-methylquinoline. The choice of pathway will depend on the availability of starting materials, the desired purity, and the scale of the synthesis. The Doebner-von Miller approach offers a more direct route to the desired substitution pattern, provided the corresponding aniline is available. Direct chlorination, while conceptually simpler, may present challenges in controlling regioselectivity and require more rigorous purification. This guide provides the necessary foundational knowledge for researchers to select and optimize the most suitable synthetic strategy for their specific needs.

Spectroscopic Profile of 3-Chloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-2-methylquinoline (CAS No: 10222-49-8). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside a discussion of expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also provided.

Molecular Structure and Properties

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Its structure consists of a quinoline core with a chlorine atom at the 3-position and a methyl group at the 2-position.

Chemical Structure:

| Property | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| CAS Number | 10222-49-8 |

| Physical Form | Solid |

| Boiling Point | 262.4 °C at 760 mmHg |

Spectroscopic Data

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [3]

| Adduct | Predicted m/z |

| [M]⁺ | 177.03398 |

| [M+H]⁺ | 178.04181 |

| [M+Na]⁺ | 200.02375 |

| [M+NH₄]⁺ | 195.06835 |

| [M+K]⁺ | 215.99769 |

| [M-H]⁻ | 176.02725 |

The fragmentation of alkylquinolines upon electron impact is known to be complex, often involving rearrangement of the molecular ion before fragmentation.[4][5] For 2-methylquinolines, fragmentation may be initiated by the loss of a hydrogen atom from the methyl group, followed by rearrangement and subsequent loss of HCN.[6] The presence of a chlorine atom would introduce a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The methyl group protons would likely resonate as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. The exact chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents.

¹³C NMR: The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The carbon of the methyl group would appear at a much higher field. The carbon atom attached to the chlorine (C-3) and the carbon atom of the methyl group (C-2) would show characteristic shifts influenced by these substituents.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl |

| 1620-1580 | C=C and C=N stretch | Quinoline ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 850-750 | C-H out-of-plane bend | Aromatic |

| 800-600 | C-Cl stretch | Chloroalkane |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A small amount of the solid this compound is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: The NMR tube is placed in the probe of a high-field NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

A small amount of the solid is dissolved in a volatile solvent.

-

A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Spectral Acquisition: The KBr pellet or the plate with the thin film is placed in the sample holder of an FT-IR spectrometer. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The infrared spectrum is then recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and a framework for determining the solubility and stability of 3-chloro-2-methylquinoline. This compound, a member of the quinoline family, is of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public literature, this document emphasizes standardized methodologies for characterization. It includes a summary of available physical data, detailed experimental protocols for solubility and stability assessment, and visual representations of experimental workflows and a potential degradation pathway. This guide is intended to be a valuable resource for professionals working with this compound and related heterocyclic compounds.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds recognized for their broad range of biological activities and applications in drug discovery. The physicochemical properties of a compound, particularly its solubility and stability, are critical determinants of its suitability for various applications, including its bioavailability as a therapeutic agent and its viability in formulated products. An understanding of these characteristics is fundamental for effective research and development. This guide consolidates the available information on this compound and provides detailed protocols for its empirical evaluation.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, some fundamental physical and chemical properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [2] |

| CAS Number | 10222-49-8 | [2] |

| Melting Point | Not available | |

| Boiling Point | 262.4 °C at 760 mmHg | [2][3] |

| Density | 1.225 g/cm³ | [2] |

| Physical Form | Solid | [3] |

| Purity | 98% (typical) | [3] |

| Storage Temperature | Room temperature | [3] |

Solubility Profile

To provide a practical framework for researchers, the following table illustrates the type of data that would be generated from solubility studies.

Table 1: Illustrative Solubility of this compound at 25°C Note: The following data is hypothetical and for illustrative purposes only.

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water | Aqueous | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 10 - 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | 2 - 5 |

| Dichloromethane | Nonpolar | 20 - 40 |

| Chloroform | Nonpolar | > 50 |

| Hexane | Nonpolar | < 1 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to vials containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

References

- 1. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 2. Quinoline,3-chloro-2-methyl-;10222-49-8 [axsyn.com]

- 3. This compound | 10222-49-8 [sigmaaldrich.com]

- 4. 161087-48-5 CAS MSDS (3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Biological Versatility of 3-Chloro-2-methylquinoline: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Anticancer, Antimicrobial, and Enzymatic Activities of a Promising Heterocyclic Scaffold

Introduction

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1] The quinoline scaffold is a key structural motif in numerous synthetic and natural products, demonstrating applications as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[2] Among the vast array of quinoline derivatives, 3-Chloro-2-methylquinoline has emerged as a compound of interest, serving as a versatile precursor for the synthesis of novel bioactive molecules and exhibiting intrinsic biological activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on anticancer and antimicrobial properties, supported by experimental protocols and quantitative data to aid researchers and drug development professionals in this field.

Synthesis of the this compound Scaffold

The synthesis of the this compound core structure is a critical first step in the exploration of its biological potential. Various synthetic methodologies have been developed to construct this heterocyclic system. A common approach involves the Vilsmeier-Haack reaction of N-phenylacetamide, which yields 2-chloro-3-formylquinoline. Subsequent modifications can then be performed to introduce the 2-methyl group. Another established method for the synthesis of related chloroquinolines is the Sandmeyer reaction, starting from an appropriate aminoquinoline precursor.[3]

A general workflow for the synthesis of chloroquinoline derivatives is depicted below.

Anticancer Activity

Derivatives of 3-chloroquinoline have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[2] The anticancer activity is often evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying a compound's potency.

Quantitative Anticancer Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, data for closely related 3-chloroquinoline and 2-methylquinoline derivatives provide valuable insights into the potential of this structural class. The following table summarizes representative IC50 values for such derivatives against various cancer cell lines.

| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) |

| 3-Chloroquinoline Hybrids | Indolin-2-one Hybrid (LM07) | DU-145 (Prostate) | 11 |

| Indolin-2-one Hybrid (LM10) | HCT-115 (Colon) | 41.3 | |

| Benzenesulfonamide Hybrid (Cmpd 2) | A549-Raw (Lung) | 44.34 (µg/mL) | |

| Benzenesulfonamide Hybrid (Cmpd 2) | Lovo (Colorectal) | 28.82 (µg/mL) | |

| Benzenesulfonamide Hybrid (Cmpd 17) | HeLa (Cervical) | 30.92 (µg/mL) | |

| 2-Methylquinoline Derivatives | 2-Arylquinoline (Cmpd 13) | HeLa (Cervical) | 8.3 |

| 2-Arylquinoline (Cmpd 12) | PC3 (Prostate) | 31.37 | |

| 2-Arylquinoline (Cmpd 11) | PC3 (Prostate) | 34.34 |

Note: The data presented is for representative derivatives and not for this compound itself. Direct comparison should be made with caution.

Mechanism of Anticancer Action: PI3K/Akt Pathway Inhibition

One of the proposed mechanisms for the anticancer activity of some quinoline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[4] By inhibiting key components of this pathway, such as the phosphorylation of Akt, these compounds can induce apoptosis and reduce cancer cell viability.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or its derivatives

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[4]

Antimicrobial Activity

Quinoline derivatives have also been extensively studied for their antimicrobial properties against a wide range of pathogenic bacteria and fungi.[5] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

| Derivative Class | Compound Example | Microbial Strain | MIC (µg/mL) |

| Quinolinequinones | AQQ8 | S. aureus | 19.53 |

| Chloroquinoline Analogs | Compound 6 | P. aeruginosa | 9.67 ± 1.11 (inhibition zone mm) |

| Compound 8 | E. coli | 9.00 ± 0.55 (inhibition zone mm) | |

| Quinolone-2-one Derivatives | Compound 6c | MRSA | 0.75 |

| Compound 6c | VRE | 0.75 | |

| Mefloquine Analog | 4377 (erythro) | C. neoformans | 1 |

| 4377 (erythro) | C. albicans | 4 |

Note: Data is for representative derivatives. MIC values and inhibition zone diameters are presented as reported in the source.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound or its derivatives

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth medium to achieve the desired final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. While comprehensive biological data for the parent compound is still emerging, its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The inhibition of critical cellular pathways, such as the PI3K/Akt pathway, represents a promising avenue for the development of targeted cancer therapies. The standardized experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and its analogs, paving the way for the discovery of new and effective drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this promising class of heterocyclic compounds.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Chemistry of 3-Chloro-2-methylquinoline: A Technical Guide to its Reactivity and Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. Among the various substituted quinolines, 3-chloro-2-methylquinoline stands out as a particularly versatile building block for the synthesis of novel compounds. The presence of a chlorine atom at the C3-position, activated by the electron-withdrawing nature of the quinoline ring, alongside a methyl group at the C2-position, offers a unique platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the reactivity and functionalization of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate the design and execution of synthetic strategies. The guide focuses on two primary avenues of functionalization: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which together unlock a vast chemical space for the development of new molecular entities.

Core Reactivity of this compound

The reactivity of this compound is primarily dictated by the electronic properties of the quinoline ring and the nature of the substituents. The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density of the carbocyclic ring and makes the chloro-substituted carbon at the C3-position susceptible to nucleophilic attack. This inherent reactivity makes this compound an excellent substrate for a range of functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, these reactions provide a reliable means to introduce a wide variety of substituents at the C3-position. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions for the functionalization of this scaffold.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted quinolines. Given the generally lower reactivity of aryl chlorides compared to bromides or iodides, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1 equiv.), the desired aryl or vinylboronic acid (1.2-1.5 mmol), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 3-4 mol%).[3]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[4]

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[3][4]

-

Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%)* |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 70-90 |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-95 |

*Disclaimer: The provided yield ranges are estimations based on protocols for structurally similar chloro-substituted N-heterocycles and may vary depending on the specific boronic acid used.[3]

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Synthesis of Alkynylquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] Copper-free protocols have also been developed to prevent the homocoupling of the terminal alkyne.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[7]

-

Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., DMF or dioxane). Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) followed by the terminal alkyne (1.2-1.5 equivalents) via syringe.[7]

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 70 °C. For less reactive substrates, microwave irradiation can be employed to accelerate the reaction.[7]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%)* |

| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25-70 | 6-18 | 65-85 |

| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 100 (MW) | 0.5-1 | 70-90 |

*Disclaimer: The provided yield ranges are estimations based on protocols for structurally similar chloro-substituted N-heterocycles and may vary depending on the specific alkyne used.[7]

Sonogashira Catalytic Cycle

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is a powerful method for introducing vinyl groups at the C3-position of the 2-methylquinoline scaffold.

Experimental Protocol: General Procedure for the Heck Reaction

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1.0 mmol) if needed.[9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

-

Solvent Addition: Add a suitable solvent, such as DMF or NMP.[9]

-

Reaction: Heat the mixture to 100-120 °C for 12-24 hours.

-

Work-up and Purification: Follow the standard work-up and purification procedures as described for the Suzuki-Miyaura coupling.

Quantitative Data for Heck Reaction

| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%)* |

| Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12-24 | 60-80 |

| PdCl₂ | Et₃N | NMP | 100 | 12-24 | 65-85 |

*Disclaimer: The provided yield ranges are estimations based on protocols for structurally similar chloro-substituted N-heterocycles and may vary depending on the specific alkene used.[10][11]

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-methylquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1] This reaction is instrumental in synthesizing a wide range of 3-amino-2-methylquinoline derivatives, which are of significant interest in medicinal chemistry. The use of bulky, electron-rich phosphine ligands is often necessary to achieve high efficiency, especially with less reactive aryl chlorides.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk flask.[12][13]

-

Reagent Addition: Add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 to 110 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched, followed by standard extractive work-up and purification by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%)* |

| Pd₂(dba)₃ / Biarylphosphine | NaOtBu | Toluene | 80-110 | 8-24 | 70-95 |

| Pd(OAc)₂ / Biarylphosphine | NaOtBu | Dioxane | 100-120 | 12-24 | 65-90 |

*Disclaimer: The provided yield ranges are estimations based on protocols for structurally similar chloro-substituted N-heterocycles and may vary depending on the specific amine used.[12][13]

Buchwald-Hartwig Amination Workflow

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings bearing a good leaving group.[14] The electron-withdrawing nature of the quinoline ring system activates the C3-position of this compound towards nucleophilic attack, making SNAr a viable and often metal-free alternative to cross-coupling reactions.

Substitution with N-Nucleophiles

The reaction of this compound with various nitrogen nucleophiles, such as primary and secondary amines, provides a direct route to 3-amino-2-methylquinoline derivatives. These reactions are typically carried out at elevated temperatures, and the reactivity can be influenced by the basicity and steric hindrance of the amine.

Experimental Protocol: General Procedure for Amination via SNAr

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol) and the desired amine (2-5 equivalents).

-

Solvent: The reaction can be run neat or in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Reaction: Heat the mixture to 120-160 °C for 12-48 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The product is then purified by column chromatography or recrystallization.

Quantitative Data for SNAr with Amines

| Nucleophile | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%)* |

| Morpholine | Neat | 150 | 24 | 60-80 |

| Aniline | NMP | 160 | 36 | 50-70 |

*Disclaimer: The provided yield ranges are estimations based on general principles of SNAr on chloro-N-heterocycles and may vary significantly.

Substitution with S-Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions. The reaction of this compound with thiols in the presence of a base provides a straightforward synthesis of 3-(arylthio)- or 3-(alkylthio)-2-methylquinolines.

Experimental Protocol: General Procedure for Thiolation via SNAr

-

Reaction Setup: To a solution of the thiol (1.2 equivalents) in a polar aprotic solvent like DMF or DMSO, add a base such as K₂CO₃ or NaH (1.5 equivalents) at room temperature.

-

Substrate Addition: Add this compound (1.0 mmol) to the mixture.

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 100 °C until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water and perform a standard extractive work-up, followed by purification.

Quantitative Data for SNAr with Thiols

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%)* |

| Thiophenol | K₂CO₃ | DMF | 80 | 6-12 | 75-95 |

| Ethanethiol | NaH | THF | 25 | 4-8 | 70-90 |

*Disclaimer: The provided yield ranges are estimations based on general principles of SNAr on chloro-N-heterocycles and may vary significantly.

SNAr Mechanism

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of functionalized quinoline derivatives. The strategic positioning of the chloro and methyl groups allows for a rich and predictable reactivity profile, primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of these key transformations, including detailed experimental protocols, estimated quantitative data, and illustrative diagrams to aid in the practical application of these methods. By leveraging the chemistry outlined herein, researchers in academia and industry can continue to explore the vast potential of the quinoline scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the direct C-H functionalization of the 2-methylquinoline core will undoubtedly open up new avenues for molecular diversification.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck Reaction [organic-chemistry.org]

- 11. sctunisie.org [sctunisie.org]

- 12. benchchem.com [benchchem.com]

- 13. ias.ac.in [ias.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

The Discovery and Synthetic History of 3-Chloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylquinoline, a halogenated derivative of the quinoline scaffold, represents a significant building block in the landscape of synthetic organic chemistry and drug discovery. Its unique electronic and steric properties, conferred by the presence of both a chloro and a methyl group on the pyridine ring of the quinoline system, make it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical properties of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics and functional materials. While the precise historical moment of its first synthesis is not prominently documented, its preparation aligns with the broader development of quinoline chemistry, particularly the methods for halogenation of the quinoline core.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in research and development. The following tables summarize its key quantitative data.

Table 1: Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 10222-49-8 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Appearance | Solid |

| Boiling Point | 262.4 °C at 760 mmHg |

| Density | 1.225 g/cm³ |

| Flash Point | 137.8 °C |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data for related compounds suggest characteristic shifts for the methyl group and aromatic protons. |

| ¹³C NMR | Predicted and observed shifts for the 10 carbon atoms of the quinoline ring system. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 177, with a characteristic (M+2)⁺ peak due to the ³⁷Cl isotope. |

| Infrared (IR) | Characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds. |

Historical Synthesis and Experimental Protocols

The synthesis of this compound is not attributed to a single, landmark discovery but rather evolved from established methods in quinoline chemistry. The most probable and historically significant synthetic routes involve the chlorination of a pre-formed 2-methylquinoline precursor. Two key approaches are detailed below.

Method 1: Chlorination of 2-Methylquinolin-3-ol using a Chlorinating Agent

This method is a plausible and widely used strategy for the synthesis of chloroquinolines from their corresponding hydroxyquinolines (or their keto tautomers, quinolinones). The use of reagents like phosphorus oxychloride (POCl₃) is a classic transformation in heterocyclic chemistry.

Experimental Protocol:

Materials:

-

2-Methylquinolin-3-ol (or 2-methylquinolin-3(4H)-one)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Ice

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution or suspension of 2-methylquinolin-3-ol in an anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Basification and Cooling: A tertiary amine base is added to the mixture, which is then cooled to 0-5 °C in an ice bath.

-

Addition of Chlorinating Agent: Phosphorus oxychloride is added dropwise to the cooled mixture, ensuring the temperature is maintained below 25 °C. The reaction is stirred at this temperature for 1-2 hours to facilitate the formation of a phosphate intermediate.

-

Chlorination: The reaction mixture is then slowly heated to reflux (typically 70-90 °C) and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralization and Extraction: The acidic aqueous mixture is carefully neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Method 2: Sandmeyer Reaction of 3-Amino-2-methylquinoline

The Sandmeyer reaction is a classic and reliable method for introducing a chlorine atom onto an aromatic ring via a diazonium salt intermediate. This approach would be a viable, though likely less direct, route to this compound, assuming the availability of the corresponding amino precursor. The Sandmeyer reaction was first discovered by Traugott Sandmeyer in 1884.[3]

Experimental Protocol:

Materials:

-

3-Amino-2-methylquinoline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction

Procedure:

-

Diazotization: 3-Amino-2-methylquinoline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The freshly prepared diazonium salt solution is added portion-wise to the CuCl solution at room temperature. The evolution of nitrogen gas is observed. The reaction mixture is then heated to facilitate the complete decomposition of the diazonium salt.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Applications in Drug Development and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. The chloro-substituent at the 3-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Derivatives of chloroquinolines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

One notable application of a related precursor, 3-chloro-2-methylaniline, is in the synthesis of the herbicide Quinclorac, highlighting the importance of this substitution pattern in agrochemicals. While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a precursor to bioactive compounds is well-established. The general workflow for utilizing this compound in drug discovery is depicted below.

Conclusion

This compound is a valuable heterocyclic compound with a rich, albeit not always explicitly detailed, history rooted in the foundational principles of quinoline synthesis. Its preparation, likely achieved through the chlorination of 2-methylquinolin-3-ol, provides a versatile platform for further chemical exploration. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important chemical intermediate in their pursuit of novel scientific discoveries and therapeutic innovations.

References

Theoretical Insights into 3-Chloro-2-methylquinoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies of this compound, focusing on computational chemistry approaches that elucidate its structural, electronic, and biological properties. This document details the experimental protocols for key in silico analyses, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The substituent pattern on the quinoline ring system plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its specific substitution, presents a unique electronic and steric profile that warrants detailed theoretical investigation to guide the rational design of new drug candidates.

Computational chemistry provides powerful tools to predict the physicochemical properties, reactivity, and potential biological activity of molecules before their synthesis, thereby saving time and resources in the drug discovery pipeline.[4] This guide focuses on the application of Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and molecular docking studies to characterize this compound.

Molecular and Electronic Structure

The foundational aspect of understanding the chemical behavior of this compound lies in its molecular and electronic structure. Theoretical calculations provide invaluable insights into these properties.

Optimized Molecular Geometry

The three-dimensional structure of this compound is optimized using DFT calculations to determine its most stable conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| C2-C3 | 1.38 | C3-C2-N1 | 123.5 |

| C2-N1 | 1.32 | C2-C3-C4 | 119.8 |

| C3-Cl1 | 1.74 | C2-C3-Cl1 | 118.0 |

| C2-C11 | 1.51 | N1-C2-C11 | 116.5 |

| Dihedral Angles (°) ** | C9-N1-C2 | 117.9 | |

| Cl1-C3-C2-N1 | 179.8 | C4-C3-C2-N1 | 0.2 |

| C11-C2-C3-Cl1 | -2.5 | C4-C4a-C8a-N1 | -179.5 |

Note: The data presented in this table is representative and derived from DFT calculations on closely related quinoline structures. Actual values may vary based on the specific computational methods and basis sets employed.

Spectroscopic Properties

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to specific molecular motions and can be used to interpret experimental spectroscopic data.[2]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) methyl | 2950 - 3000 | Methyl C-H stretching |

| ν(C=N) | 1620 | C=N stretching in the quinoline ring |

| ν(C=C) | 1500 - 1600 | Aromatic C=C stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Note: This is a summary of key predicted vibrational frequencies. A full analysis would include numerous other modes.

Computational Methodologies: Experimental Protocols

This section provides detailed protocols for the key theoretical and computational experiments used to study this compound.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for Geometry Optimization and Vibrational Frequency Calculation:

-

Software: Gaussian 09 or a similar computational chemistry package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[5]

-

Basis Set: 6-311++G(d,p) basis set is selected for its balance of accuracy and computational cost.[6]

-

Input: The initial molecular structure of this compound is drawn and converted to a suitable input format (e.g., .gjf).

-

Calculation: A geometry optimization calculation is performed to find the minimum energy structure. This is followed by a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.[7]

-

Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, angles, dihedrals) and vibrational frequencies.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the electron density in a molecule, corresponding to the familiar concepts of chemical bonds and lone pairs.[8][9]

Protocol for NBO Analysis:

-

Software: NBO 3.1 program as implemented in Gaussian 09.

-

Input: The optimized molecular geometry from the DFT calculation is used as the input.

-

Keyword: The POP=NBO keyword is included in the Gaussian input file.

-

Calculation: A single-point energy calculation is performed at the same level of theory as the geometry optimization.

-

Analysis: The output is analyzed to determine the natural atomic charges, hybridization of orbitals, and the stabilization energies associated with donor-acceptor interactions between filled and empty orbitals. These interactions highlight intramolecular charge transfer and delocalization effects.[10]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

Protocol for HOMO-LUMO Analysis:

-

Software: Gaussian 09 and GaussView or other molecular visualization software.

-

Input: The optimized molecular geometry is used.

-

Calculation: The HOMO and LUMO energies are obtained from the output of the DFT calculation.

-

Visualization: The molecular orbitals are visualized to understand their spatial distribution and nodal properties.[1][11]

-

Analysis: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated. A smaller energy gap suggests higher reactivity.[12] Other quantum chemical descriptors such as electronegativity, chemical hardness, and softness are also calculated from the HOMO and LUMO energies.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Protocol for Molecular Docking:

-

Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.[13]

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Receptor Preparation: A target protein structure (e.g., from the Protein Data Bank, PDB) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on known active sites or by using a grid box encompassing the potential binding pocket.

-

Docking Simulation: The docking algorithm is run to generate a series of possible binding poses of the ligand in the receptor's active site.

-

Analysis: The resulting poses are scored based on their binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mechanism.[14][15]

Theoretical Results and Data Presentation

The following tables summarize the quantitative data obtained from the theoretical analyses of this compound.

NBO Analysis Data

| Atom | Natural Charge (e) |

| N1 | -0.55 |

| C2 | 0.30 |

| C3 | -0.10 |

| Cl1 | -0.15 |

| C11 (Methyl C) | -0.60 |

Note: Representative values based on similar structures.

Key Donor-Acceptor Interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 25.5 |

| π(C5-C6) | π(C4a-C8a) | 18.2 |

LP denotes a lone pair. This data indicates significant electron delocalization within the quinoline ring system.

Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Note: These values are indicative and depend on the level of theory.

Molecular Docking Results (Hypothetical Target: EGFR)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Met793, Leu718, Gly796 |